molecular formula C22H10N2 B166750 Benzo[k]fluoranthene-7,12-dicarbonitrile CAS No. 72851-41-3

Benzo[k]fluoranthene-7,12-dicarbonitrile

Cat. No.: B166750
CAS No.: 72851-41-3
M. Wt: 302.3 g/mol
InChI Key: OIELEHOHWKWREL-UHFFFAOYSA-N
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Scientific Research Applications

Benzo[k]fluoranthene-7,12-dicarbonitrile has several scientific research applications:

Mechanism of Action

Target of Action

Benzo[k]fluoranthene-7,12-dicarbonitrile is primarily used as an intermediate in synthesizing Benzo[k]fluoranthene . The primary targets of this compound are nitro-aromatic compounds . These compounds are often used in the production of dyes, pharmaceuticals, and explosives .

Mode of Action

The compound interacts with its targets through a process known as fluorescence quenching . This is a process where the fluorescence intensity of a given substance is decreased due to the presence of another compound . In this case, this compound quenches the fluorescence of nitro-aromatic compounds .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of benzo[k]fluoranthene , which is used as an optical sensor for nitro-aromatic compounds .

Pharmacokinetics

It is known that the compound is poorly soluble in most solvents . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of this compound is the quenching of fluorescence in nitro-aromatic compounds . This makes it useful in the detection of these compounds. It is also known to be a carcinogen and mutagen , indicating that it may have harmful effects at the molecular and cellular levels.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . Additionally, its stability and efficacy could potentially be influenced by factors such as temperature and pH, although specific data on these aspects is currently lacking.

Safety and Hazards

Benzo[k]fluoranthene-7,12-dicarbonitrile is classified as a carcinogen and mutagen . Safety measures should be taken to avoid dust formation, and it should not come into contact with the eyes, skin, or clothing. Ingestion and inhalation should also be avoided .

Biochemical Analysis

Biochemical Properties

Benzo[k]fluoranthene-7,12-dicarbonitrile is involved in biochemical reactions that lead to DNA damage, lipid peroxidation, and oxidative stress . It interacts with various enzymes and proteins, causing a concentration-dependent increase in superoxide dismutase (SOD) activity and lipid peroxidation value .

Cellular Effects

The compound affects various types of cells and cellular processes. It influences cell function by inducing oxidative stress, which leads to genotoxic damage . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have observed a significant increase in catalase and glutathione S-transferase activity at all exposure conditions at the end of the exposure time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, marine gastropods exposed to the compound showed a concentration-dependent increase in DNA damage and oxidative stress .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to oxidative stress and genotoxic damage . It interacts with enzymes such as superoxide dismutase, catalase, and glutathione S-transferase .

Preparation Methods

The synthesis of Benzo[k]fluoranthene-7,12-dicarbonitrile typically involves the reaction of Benzo[k]fluoranthene with cyanogen bromide in the presence of a catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions

Chemical Reactions Analysis

Benzo[k]fluoranthene-7,12-dicarbonitrile undergoes various chemical reactions, including:

Comparison with Similar Compounds

Benzo[k]fluoranthene-7,12-dicarbonitrile can be compared with other polycyclic aromatic hydrocarbons such as:

Properties

IUPAC Name

benzo[k]fluoranthene-7,12-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10N2/c23-11-18-14-7-1-2-8-15(14)19(12-24)22-17-10-4-6-13-5-3-9-16(20(13)17)21(18)22/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIELEHOHWKWREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369321
Record name benzo[k]fluoranthene-7,12-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72851-41-3
Record name benzo[k]fluoranthene-7,12-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzo[k]fluoranthene-7,12-dicarbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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